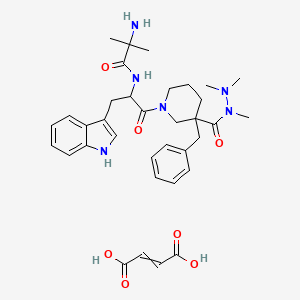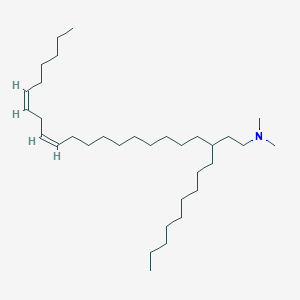
Methyltetrazine-PEG4-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG4-aldehyde is a multifunctional chemical reagent that combines methyltetrazine, a polyethylene glycol (PEG4) chain, and an aldehyde group. This compound is widely used in bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes . The methyltetrazine group is highly reactive and can undergo inverse electron demand Diels-Alder reactions, making it an essential tool in molecular imaging and drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG4-aldehyde typically involves the following steps:
Formation of Methyltetrazine: Methyltetrazine is synthesized through a series of reactions starting from commercially available precursors. The process involves the formation of a tetrazine ring via cycloaddition reactions.
Attachment of PEG4 Chain: The PEG4 chain is introduced through a coupling reaction, often using a PEGylation reagent that reacts with the methyltetrazine moiety.
Introduction of Aldehyde Group: The aldehyde group is incorporated through oxidation reactions, typically using mild oxidizing agents to ensure the integrity of the PEG4 chain and methyltetrazine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of methyltetrazine and PEG4 intermediates.
Coupling Reactions: High-efficiency coupling reactions to attach the PEG4 chain to methyltetrazine.
Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG4-aldehyde undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: Reacts with strained alkenes and alkynes, forming stable adducts.
Oxime Ligation: The aldehyde group reacts with aminooxy or hydrazide groups to form oxime or hydrazone linkages.
Common Reagents and Conditions:
Inverse Electron Demand Diels-Alder Reactions: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxime Ligation: Conducted in aqueous buffers at neutral to slightly acidic pH.
Major Products:
Diels-Alder Adducts: Stable adducts formed with strained alkenes or alkynes.
Oxime or Hydrazone Linkages: Stable linkages formed with aminooxy or hydrazide groups.
Scientific Research Applications
Methyltetrazine-PEG4-aldehyde has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: Employed in live-cell imaging to track enzyme activities and protein interactions.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
Mechanism of Action
Methyltetrazine-PEG4-aldehyde exerts its effects through bioorthogonal reactions, primarily the inverse electron demand Diels-Alder reaction. The methyltetrazine group reacts with strained alkenes or alkynes, forming stable covalent bonds without interfering with native biochemical processes. This allows for the specific labeling and tracking of biomolecules in complex biological systems .
Comparison with Similar Compounds
Methyltetrazine-PEG4-DBCO: Contains a dibenzocyclooctyne group for copper-free click chemistry.
Methyltetrazine-PEG4-NHS Ester: Used for labeling proteins and peptides through amide bond formation.
Methyltetrazine-PEG4-STP Ester: Utilized for conjugation with primary amines in proteins and peptides.
Uniqueness: Methyltetrazine-PEG4-aldehyde is unique due to its combination of a highly reactive methyltetrazine group, a flexible and hydrophilic PEG4 chain, and a reactive aldehyde group. This combination allows for versatile applications in bioorthogonal chemistry, molecular imaging, and drug delivery .
Properties
Molecular Formula |
C29H36N6O7 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
4-formyl-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C29H36N6O7/c1-22-32-34-28(35-33-22)25-6-2-23(3-7-25)20-31-27(37)10-12-39-14-16-41-18-19-42-17-15-40-13-11-30-29(38)26-8-4-24(21-36)5-9-26/h2-9,21H,10-20H2,1H3,(H,30,38)(H,31,37) |
InChI Key |
AIEXSBMLTZDYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)
![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)


![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)


![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

